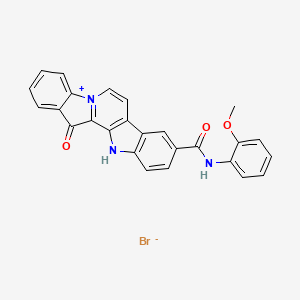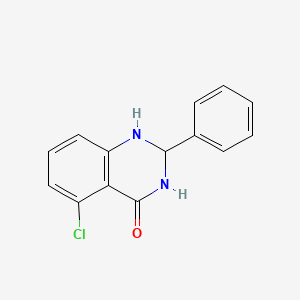
HIV-1 inhibitor-50
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HIV-1 inhibitor-50 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is essential for the integration of viral DNA into the host genome, a critical step in the HIV-1 life cycle. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in host cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-50 typically involves a multi-step process starting from commercially available precursors. One common route involves the use of methyl isonipecotate as a starting material, which undergoes a series of reactions including esterification, amidation, and cyclization to form the final product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to maximize yield and minimize costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
HIV-1 inhibitor-50 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
科学的研究の応用
HIV-1 inhibitor-50 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of enzyme inhibition and the development of new synthetic methodologies.
Biology: Employed in research to understand the molecular mechanisms of HIV-1 replication and integration.
Medicine: Investigated as a potential therapeutic agent for the treatment of HIV-1 infection, particularly in cases where resistance to existing drugs has developed.
Industry: Utilized in the development of diagnostic assays and screening tools for HIV-1
作用機序
HIV-1 inhibitor-50 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, preventing the enzyme from catalyzing the integration of viral DNA into the host genome. This inhibition blocks the replication cycle of the virus, thereby reducing viral load and preventing the establishment of a permanent infection. The molecular targets of this compound include the integrase enzyme and its associated cofactors, such as LEDGF/p75 .
類似化合物との比較
Similar Compounds
Similar compounds to HIV-1 inhibitor-50 include other integrase inhibitors such as:
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Uniqueness
This compound is unique in its chemical structure and mechanism of action compared to other integrase inhibitors. It has shown efficacy against strains of HIV-1 that are resistant to other integrase inhibitors, making it a valuable addition to the arsenal of anti-HIV drugs. Additionally, its novel chemical scaffold provides opportunities for further optimization and development of more potent derivatives .
特性
分子式 |
C24H18FN5O2 |
|---|---|
分子量 |
427.4 g/mol |
IUPAC名 |
4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenoxy]-5,7-dihydrofuro[3,4-d]pyrimidin-2-yl]amino]-2-fluorobenzonitrile |
InChI |
InChI=1S/C24H18FN5O2/c1-14-8-16(4-3-7-26)9-15(2)22(14)32-23-19-12-31-13-21(19)29-24(30-23)28-18-6-5-17(11-27)20(25)10-18/h3-6,8-10H,12-13H2,1-2H3,(H,28,29,30)/b4-3+ |
InChIキー |
NXWBHECFJJKVHJ-ONEGZZNKSA-N |
異性体SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4=CC(=C(C=C4)C#N)F)C)/C=C/C#N |
正規SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4=CC(=C(C=C4)C#N)F)C)C=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


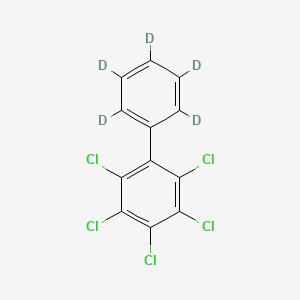
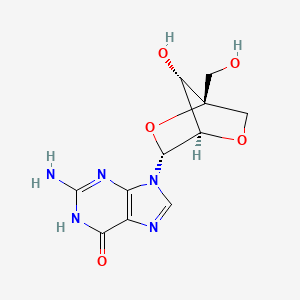
![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)

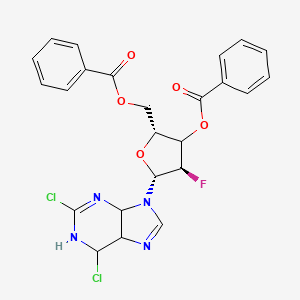
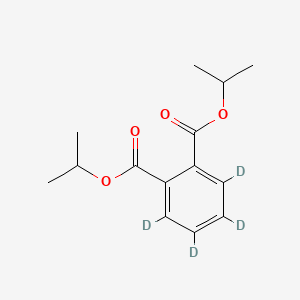
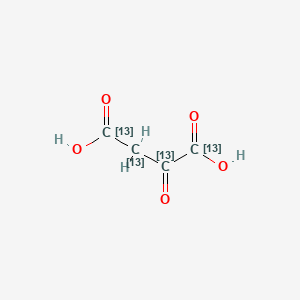

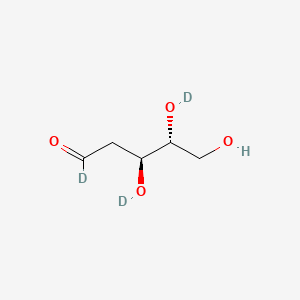
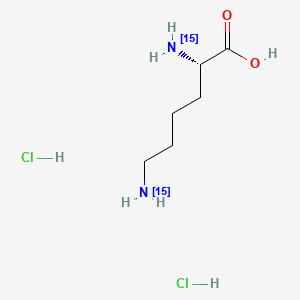

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12404795.png)
